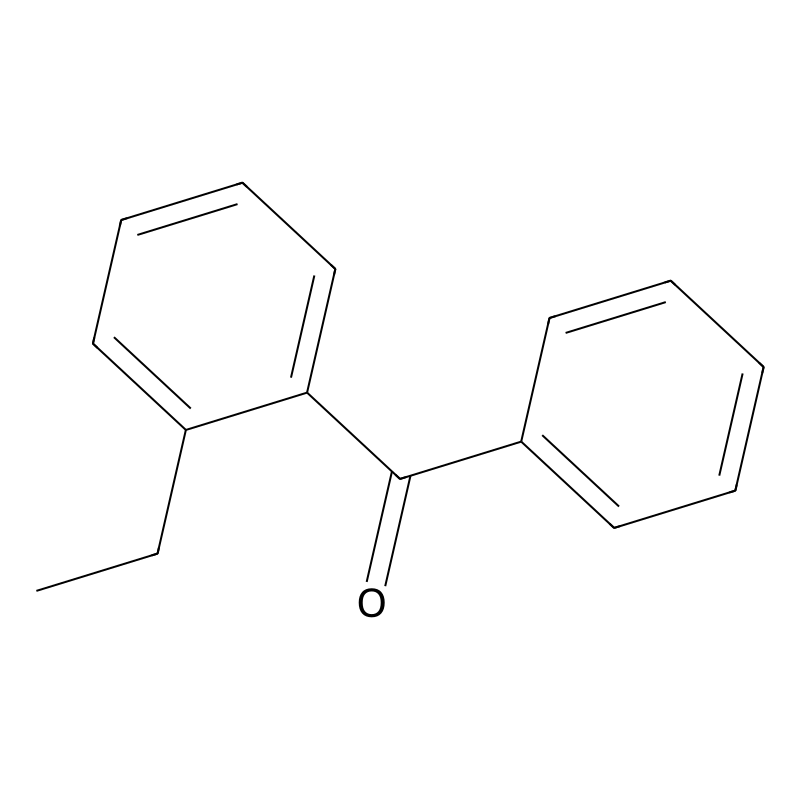

(2-Ethylphenyl)(phenyl)methanone, 97%

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-Ethylphenyl)(phenyl)methanone, commonly referred to as a ketone compound, is characterized by its unique structure, which includes an ethyl group attached to a phenyl ring, linked to another phenyl group via a carbonyl functional group. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. The molecular formula for this compound is C15H14O, indicating it consists of 15 carbon atoms, 14 hydrogen atoms, and one oxygen atom.

- Wearing gloves and safety glasses when handling the compound.

- Working in a well-ventilated area.

- Avoiding contact with skin and eyes.

- Following proper disposal procedures according to local regulations.

Further information on specific hazards might be available from suppliers upon request.

Limitations

Due to the limited commercial availability and research focus on (2-Ethylphenyl)(phenyl)methanone, detailed data on its properties and applications is scarce.

Future Research Directions

Potential future research directions for this compound could include:

- Investigating its reactivity in various organic synthesis reactions.

- Exploring its potential applications in material science or medicinal chemistry (if further biological activity is discovered).

- Performing computational studies to predict its properties and guide further research efforts.

The chemical reactivity of (2-Ethylphenyl)(phenyl)methanone can be attributed to its carbonyl group, which can participate in several types of reactions:

- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: It can participate in condensation reactions with amines to form imines or with alcohols to form acetals.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.

(2-Ethylphenyl)(phenyl)methanone has shown promising biological activities in various studies. Its structural features may contribute to interactions with biological targets, potentially leading to:

- Antimicrobial Activity: Some studies suggest that compounds with similar structures exhibit antibacterial and antifungal properties.

- Anti-inflammatory Effects: The compound may influence inflammatory pathways, making it a candidate for further investigation in anti-inflammatory drug development.

- Cytotoxicity: Preliminary assays indicate that it may have cytotoxic effects against certain cancer cell lines, warranting further research into its potential as an anticancer agent.

Several methods have been reported for synthesizing (2-Ethylphenyl)(phenyl)methanone:

- Friedel-Crafts Acylation: This method involves the reaction of 2-ethylphenol with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Oxidation of Alcohols: Starting from the corresponding alcohol, oxidation using reagents like chromium trioxide can yield the ketone.

- Condensation Reactions: The compound can also be synthesized through condensation reactions between appropriate aromatic compounds and carbonyl precursors.

These methods allow for the efficient production of (2-Ethylphenyl)(phenyl)methanone with varying degrees of purity and yield.

The applications of (2-Ethylphenyl)(phenyl)methanone are diverse and include:

- Pharmaceuticals: Its potential antimicrobial and anti-inflammatory properties make it a candidate for drug development.

- Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

- Material Science: The compound may find applications in developing new materials due to its unique chemical properties.

Interaction studies involving (2-Ethylphenyl)(phenyl)methanone focus on its binding affinity and selectivity towards various biological targets. Techniques such as:

- Molecular Docking Studies: These are used to predict how well the compound binds to specific proteins or enzymes.

- High-throughput Screening: This method assesses the biological activity against a range of targets to identify potential therapeutic uses.

Such studies are essential for understanding the mechanism of action and optimizing the compound's efficacy.

(2-Ethylphenyl)(phenyl)methanone shares structural similarities with several other ketones and aromatic compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzophenone | Two phenyl rings connected by a carbonyl | Commonly used as a UV filter |

| Acetophenone | A methyl group attached to a phenyl ring | Simpler structure; widely used in fragrances |

| Diphenylmethanone | Two phenyl groups connected by a carbon | Lacks the ethylene substituent present here |

The presence of the ethylene substituent in (2-Ethylphenyl)(phenyl)methanone differentiates it from these compounds, potentially enhancing its biological activity and making it suitable for specific applications not covered by simpler analogs.